molecular formula C17H21N5O4S2 B13360142 6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360142
M. Wt: 423.5 g/mol
InChI Key: PZPOCOGJQYKOCH-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H21N5O4S2 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused with a thiadiazole moiety and a piperidine group. The presence of the 3,5-dimethoxyphenyl and methylsulfonyl substituents is believed to enhance its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazolo-thiadiazole framework exhibit various biological activities including:

  • Anticancer Properties : Several studies have reported that derivatives of triazolo-thiadiazoles possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, suggesting potential use as anti-inflammatory agents. This mechanism is critical for pain management and inflammation reduction .
  • Antimicrobial Activity : The triazolo-thiadiazole derivatives exhibit notable antimicrobial properties against a range of pathogens. This includes antibacterial and antifungal activities which are essential in combating resistant strains .

Anticancer Activity

A study evaluated the antiproliferative effects of various triazolo-thiadiazole derivatives on human cancer cell lines such as MCF-7 and HCT116. The compound demonstrated an IC50 value of approximately 2.434 µM against A431 cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
This compoundA4312.434
Compound 6mA4312.966
Compound 6fMCF-73.694

Anti-inflammatory Activity

In a pharmacological screening study, related compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited superior inhibition compared to traditional NSAIDs .

The biological activity of triazolo-thiadiazole compounds is often attributed to their ability to interact with specific molecular targets involved in cell proliferation and inflammation pathways. For instance:

  • Apoptosis Induction : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells through caspase activation pathways.
  • Enzyme Inhibition : The inhibition of COX enzymes leads to reduced levels of pro-inflammatory mediators.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-13-8-12(9-14(10-13)26-2)16-20-22-15(18-19-17(22)27-16)11-4-6-21(7-5-11)28(3,23)24/h8-11H,4-7H2,1-3H3

InChI Key

PZPOCOGJQYKOCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)OC

Origin of Product

United States

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